molecular formula C25H33N3O B2656058 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922069-29-2

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2656058
CAS RN: 922069-29-2
M. Wt: 391.559
InChI Key: QEFWROGRDXNLPI-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, also known as DMPIPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPIPE has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in several studies. In

Scientific Research Applications

Piperidine Derivatives and Anti-Acetylcholinesterase Activity

Novel Piperidine Synthesis for Antidementia Agents

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating significant potential for the development of antidementia agents. The introduction of bulky moieties and specific groups into the benzamide structure has led to substantial increases in anti-AChE activity. One compound, in particular, showed an affinity 18,000 times greater for AChE than for BuChE, suggesting a highly selective interaction that could be beneficial in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Structure-Activity Relationships in AChE Inhibitors

Enhanced Activity Through Structural Modifications

Further studies on the structure-activity relationships (SAR) of acetylcholinesterase inhibitors have shown that modifications to the nitrogen atom of the amide moieties and other structural adjustments can significantly enhance anti-AChE activity. These findings underscore the importance of specific structural features for the biological activity of these compounds, with potential implications for the design of new therapeutic agents (Sugimoto et al., 1992).

Potential CNS Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] as CNS Agents

Synthesis efforts aimed at creating spiro[isobenzofuran-1(3H),4'-piperidines] derivatives have revealed potential as central nervous system agents. These compounds, through their specific structural arrangements, might offer new avenues for treating CNS disorders, highlighting the versatility of piperidine-based structures in medicinal chemistry applications (Martin et al., 1981).

properties

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-18-7-8-22(15-19(18)2)25(29)26-17-24(28-12-5-4-6-13-28)20-9-10-23-21(16-20)11-14-27(23)3/h7-10,15-16,24H,4-6,11-14,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFWROGRDXNLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

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